molecular formula C54H36N3O3P B13773982 Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane

Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane

Cat. No.: B13773982
M. Wt: 805.9 g/mol
InChI Key: JPYJSOTVAMRSFY-UHFFFAOYSA-N
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Description

Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane is an organic compound that has garnered attention in the field of materials science, particularly for its applications in organic light-emitting diodes (OLEDs). This compound features a phosphane core bonded to three phenyl groups, each substituted with a phenoxazinyl moiety. The unique structure of this compound contributes to its interesting electronic properties, making it a valuable material for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane typically involves the reaction of 4-(10H-phenoxazin-10-yl)phenylboronic acid with a phosphane precursor under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The product is then purified using techniques such as recrystallization or chromatography to ensure its suitability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphane oxides, substituted phenoxazinyl derivatives, and complex organic molecules with extended conjugation .

Scientific Research Applications

Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane is primarily related to its electronic properties. The compound exhibits thermally activated delayed fluorescence (TADF), which allows it to efficiently convert triplet excitons to singlet excitons, enhancing light emission in OLEDs. The phenoxazinyl groups play a crucial role in stabilizing the excited states and facilitating the reverse intersystem crossing process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(4-(10H-phenoxazin-10-yl)phenyl)phosphane is unique due to its combination of a phosphane core with phenoxazinyl groups, which imparts distinct electronic properties. This makes it particularly effective in applications requiring efficient light emission and stability, such as in OLEDs .

Properties

Molecular Formula

C54H36N3O3P

Molecular Weight

805.9 g/mol

IUPAC Name

tris(4-phenoxazin-10-ylphenyl)phosphane

InChI

InChI=1S/C54H36N3O3P/c1-7-19-49-43(13-1)55(44-14-2-8-20-50(44)58-49)37-25-31-40(32-26-37)61(41-33-27-38(28-34-41)56-45-15-3-9-21-51(45)59-52-22-10-4-16-46(52)56)42-35-29-39(30-36-42)57-47-17-5-11-23-53(47)60-54-24-12-6-18-48(54)57/h1-36H

InChI Key

JPYJSOTVAMRSFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)P(C5=CC=C(C=C5)N6C7=CC=CC=C7OC8=CC=CC=C86)C9=CC=C(C=C9)N1C2=CC=CC=C2OC2=CC=CC=C21

Origin of Product

United States

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